Product packaging for Fmoc-Dbz(o-Boc)-OH(Cat. No.:CAS No. 1823479-63-5)

Fmoc-Dbz(o-Boc)-OH

Cat. No.: B6289816
CAS No.: 1823479-63-5
M. Wt: 474.5 g/mol
InChI Key: OTQYPLBJEKXEKZ-UHFFFAOYSA-N
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Description

Evolution of Solid-Phase Peptide Synthesis (SPPS) Strategies

Solid-Phase Peptide Synthesis (SPPS) stands out as a transformative technology in peptide chemistry. vapourtec.com It simplifies the synthetic process by anchoring the growing peptide chain to an insoluble solid support, allowing for the easy removal of excess reagents and byproducts through simple filtration and washing steps. powdersystems.comproteogenix.science This approach has not only increased the efficiency of peptide synthesis but has also enabled its automation. vapourtec.compowdersystems.com

The concept of SPPS was pioneered by R. Bruce Merrifield in the early 1960s, a breakthrough that earned him the Nobel Prize in Chemistry in 1984. powdersystems.compeptide.com The foundational principle of SPPS is the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin. powdersystems.comlifetein.com The synthesis proceeds in a C-terminal to N-terminal direction. lifetein.com Each cycle of amino acid addition involves three main steps: deprotection of the N-terminal protecting group of the resin-bound peptide, washing, and coupling of the next N-protected amino acid. powdersystems.comlifetein.com This cyclical process is repeated until the desired peptide sequence is assembled, after which the peptide is cleaved from the resin support. powdersystems.com

A timeline of key developments in SPPS:

1963: R. Bruce Merrifield introduces the concept of solid-phase peptide synthesis. peptide.com

1964: The Boc/Bzl protection scheme is introduced by Merrifield. peptide.com

1970: The base-labile Fmoc protecting group is introduced by Carpino and Han. peptide.comnih.gov

1973: The Wang resin is developed for the synthesis of C-terminal acids. peptide.com

1978: The Fmoc/tBu strategy using Wang resin is developed. peptide.com

1994: Kent introduces Native Chemical Ligation, expanding the possibilities for synthesizing large proteins. peptide.com

Two primary chemical strategies have dominated the landscape of SPPS: Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. americanpeptidesociety.org Both strategies rely on the use of protecting groups to prevent unwanted side reactions at the α-amino group of the amino acids. lifetein.comamericanpeptidesociety.org

The Boc strategy , the earlier of the two, utilizes an acid-labile Boc group for Nα-protection. americanpeptidesociety.org Deprotection is typically achieved using a moderately strong acid like trifluoroacetic acid (TFA). americanpeptidesociety.orgresearchgate.net The side-chain protecting groups are generally benzyl-based and require a very strong acid, such as hydrofluoric acid (HF), for their removal during the final cleavage step. researchgate.netslideshare.net

The Fmoc strategy , developed later, employs a base-labile Fmoc group. americanpeptidesociety.org This group is removed by treatment with a mild base, most commonly piperidine (B6355638) in a solvent like dimethylformamide (DMF). americanpeptidesociety.orguzh.ch The side-chain protecting groups are acid-labile (e.g., t-butyl based) and are removed simultaneously with cleavage from the resin using TFA. researchgate.netmdpi.com

FeatureBoc ChemistryFmoc Chemistry
Nα-Protecting Group tert-butyloxycarbonyl (Boc)9-fluorenylmethyloxycarbonyl (Fmoc)
Deprotection Condition Acidic (e.g., TFA) americanpeptidesociety.orgBasic (e.g., 20% piperidine in DMF) americanpeptidesociety.org
Side-Chain Protection Acid-labile (requires strong acid like HF) slideshare.netAcid-labile (cleaved by TFA) mdpi.com
Cleavage from Resin Strong acid (e.g., HF) slideshare.netAcidic (e.g., TFA) nih.gov
Advantages Robust, less prone to certain side reactions like diketopiperazine formation. slideshare.netMilder conditions, avoids use of highly toxic HF, compatible with a wider range of sensitive modifications. americanpeptidesociety.orgnih.gov
Disadvantages Harsh cleavage conditions can degrade sensitive peptides. americanpeptidesociety.orgPotential for aspartimide formation and racemization under basic conditions. uzh.ch

Due to its milder reaction conditions, Fmoc chemistry has become the more popular choice for routine peptide synthesis, especially for longer and more complex peptides. americanpeptidesociety.orgbachem.com

The linker is a critical component in SPPS, acting as the bridge between the growing peptide chain and the solid support. proteogenix.sciencemdpi.com The choice of linker determines the nature of the C-terminal functionality of the cleaved peptide (e.g., acid, amide, ester). nih.gov Linkers must be stable throughout the synthesis cycles but allow for efficient cleavage of the final peptide under specific conditions without causing degradation. proteogenix.science

Different linkers are used to produce various C-terminal modifications:

Wang and 2-Chlorotrityl resins are commonly used to generate C-terminal carboxylic acids. nih.govbachem.com

Rink Amide and Sieber Amide resins are employed for the synthesis of C-terminal peptide amides. nih.goviris-biotech.de

Hydrazide linkers can be used to generate peptide hydrazides, which are precursors for other functionalities, including thioesters. nih.gov

Safety-catch linkers are a special class that are stable to both acidic and basic deprotection conditions but can be "activated" by a specific chemical reaction to become labile for cleavage. mdpi.com This allows for greater flexibility in the synthetic strategy. mdpi.com

The development of novel linkers continues to expand the repertoire of C-terminal modifications available to peptide chemists, facilitating the synthesis of peptides with enhanced properties or those suitable for further conjugation. nih.govbiosynth.com

Overview of Native Chemical Ligation (NCL) in Protein Synthesis

For proteins that are too large to be synthesized directly by SPPS (typically over 50 amino acids), Native Chemical Ligation (NCL) offers a powerful solution. scispace.com NCL is a chemoselective reaction that allows for the covalent joining of two unprotected peptide fragments in aqueous solution at neutral pH. nih.govwikipedia.org

The NCL reaction occurs between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue. nih.govwikipedia.org The mechanism proceeds in two steps:

Transthioesterification: The thiol group of the N-terminal cysteine of one peptide attacks the C-terminal thioester of the other peptide, forming a new thioester-linked intermediate. wikipedia.org This step is reversible. wikipedia.org

S-to-N Acyl Shift: The intermediate undergoes a rapid, irreversible intramolecular rearrangement where the nitrogen of the cysteine's amino group attacks the thioester carbonyl, forming a stable, native amide bond at the ligation site. wikipedia.org

The significance of NCL lies in its ability to produce large, synthetic proteins from smaller, more easily accessible peptide fragments. scispace.comwikipedia.org Because the reaction is highly specific and occurs under mild, aqueous conditions, it is compatible with a wide range of functional groups, allowing for the incorporation of post-translational modifications, fluorescent labels, and non-coded amino acids into proteins. scispace.comspringernature.com

The generation of C-terminal peptide thioesters is a critical prerequisite for NCL. osti.gov While Boc-SPPS can be used to directly synthesize peptide thioesters, this method involves the use of hazardous HF. osti.gov Fmoc-SPPS is generally preferred due to its milder conditions, but the thioester linkage is unstable to the basic piperidine used for Fmoc deprotection. nih.govspringernature.com

To overcome this challenge, various strategies have been developed to generate peptide thioesters using Fmoc-SPPS. These often involve the use of special linkers or precursor groups that are stable during synthesis and can be converted to a thioester after the peptide chain is assembled. One such approach involves the use of N-acylurea peptides, which can be generated from linkers like 3,4-diaminobenzoic acid (Dbz). springernature.comiris-biotech.de These N-acylurea peptides can then be converted to the required thioester through thiolysis. springernature.comiris-biotech.de

The compound Fmoc-Dbz(o-Boc)-OH is a key building block in this context. iris-biotech.de It is a derivative of 3,4-diaminobenzoic acid where one amine is protected with Fmoc and the other with Boc. iris-biotech.desmolecule.com This differential protection is crucial. The Boc group on the ortho-amine prevents the formation of an undesired benzimidazolinone side-product during synthesis. iris-biotech.de The Fmoc group is removed to allow for the coupling of the first amino acid of the peptide sequence. iris-biotech.de This approach, utilizing building blocks like this compound, facilitates the efficient synthesis of peptide thioester precursors via the preferred Fmoc-SPPS methodology, thereby enabling the broader application of NCL for the creation of complex proteins. iris-biotech.denih.gov

Challenges in Thioester Generation via Fmoc-SPPS

A significant bottleneck in applying NCL to syntheses based on the popular Fmoc-SPPS methodology is the generation of the required C-terminal peptide thioesters. rsc.org The primary challenge stems from the inherent instability of the thioester linkage to the basic conditions used for Fmoc group removal. rsc.orgiris-biotech.de The repeated treatments with piperidine during the elongation of the peptide chain can lead to premature cleavage or modification of a resin-bound thioester. rsc.orgresearchgate.net

While Boc-SPPS can directly produce peptide thioesters, adapting this to the more common Fmoc-SPPS has necessitated the development of alternative strategies. nih.govnih.gov Early efforts focused on optimizing deprotection conditions to minimize thioester degradation, but these were not universally applicable, especially for long peptide sequences. researchgate.netnih.gov This has driven the field to develop "safety-catch" linkers and thioester surrogates—precursors that are stable throughout the Fmoc-SPPS process and can be converted into the active thioester post-synthesis. mdpi.comrsc.orgnih.gov These methods, however, can introduce additional steps and potential side reactions, making a robust and straightforward route to peptide thioesters via Fmoc-SPPS a highly sought-after goal in peptide chemistry. rsc.org

Introduction to Diaminobenzoic Acid (Dbz) Derivatives as Thioester Surrogates

To overcome the challenges of producing peptide thioesters with Fmoc-SPPS, researchers have developed various precursor strategies. Among the most successful is the use of 3,4-diaminobenzoic acid (Dbz) derivatives, often referred to as the Dawson linker. iris-biotech.deacs.org This approach creates a stable o-aminoanilide linkage during peptide chain assembly. nih.gov After the full peptide sequence is synthesized, the Dbz moiety can be activated on-resin. This activation typically involves reacting the second, previously unacylated amine of the Dbz linker to form an N-acyl-benzimidazolinone (Nbz), a type of N-acylurea. mdpi.comiris-biotech.deresearchgate.net This Nbz-activated peptide is then cleaved from the resin and can be directly used in NCL reactions, where it undergoes transthioesterification with a thiol catalyst to generate the reactive peptide thioester in situ. mdpi.comnih.gov

Development of Dbz-Based Linkers for Fmoc-SPPS

The initial Dbz linker concept provided a major breakthrough for Fmoc-based thioester synthesis. researchgate.netiris-biotech.de In this method, the Dbz linker is attached to a solid support, and the first Fmoc-amino acid is coupled to one of its two amino groups. sigmaaldrich-jp.com However, a key challenge emerged: controlling the acylation to occur at only one of the two amines on the Dbz linker. mdpi.comresearchgate.net The presence of a second, unprotected amine on the linker created the risk of side reactions, including the formation of branched peptides where chains grow off both amines, or acylation during capping steps. nih.govsigmaaldrich-jp.com This was particularly problematic in Glycine-rich sequences where steric hindrance is minimal. mdpi.comnih.gov

To address this, subsequent developments focused on modifying the Dbz linker to improve its performance and minimize side reactions. These modifications include:

MeDbz: A methylated version of the Dbz linker was introduced to enhance the robustness of peptide assembly. mdpi.com

Dbz(NO2): For microwave-assisted synthesis, a 4-amino-3-nitrobenzoic acid linker was developed. The nitro group deactivates the second amine position during synthesis and is later reduced on-resin to regenerate the Dbz structure. thieme-connect.com

Protected Dbz: The most direct solution to overacylation has been the temporary protection of the second amine of the Dbz linker. This led to the development of linkers with orthogonal protecting groups. mdpi.comnih.gov

Positioning of this compound within Dbz Linker Chemistry

The compound This compound represents a significant refinement in Dbz linker technology. acs.orgnih.gov In this molecule, the para-amine is protected by the base-labile Fmoc group for peptide chain elongation, while the ortho-amine is protected by the acid-labile tert-butyloxycarbonyl (Boc) group. acs.orgiris-biotech.de

The introduction of the Boc group as an orthogonal protecting group on the Dbz linker offers several key advantages: acs.org

Prevention of Side Reactions: Like other protected Dbz linkers, it effectively prevents the overacylation that can occur with the original unprotected linker. nih.goviris-biotech.de

Avoidance of Benzimidazolinone Formation: A critical issue with other carbamate-based protecting groups (like Alloc) is their tendency to promote the formation of a benzimidazolinone side product, especially at elevated temperatures used in modern, rapid SPPS. acs.orgnih.govepa.gov The Boc-protected Dbz linker prevents this side reaction, leading to a cleaner synthesis of the desired peptide o-aminoanilide. acs.orgiris-biotech.deacs.org

By providing a clean, high-yielding route to peptide o-aminoanilides without the need for extra deprotection steps or the risk of certain side reactions, this compound stands as an advanced and efficient tool for the synthesis of peptide thioester surrogates compatible with standard Fmoc-SPPS protocols. acs.orgnih.gov

Data Tables

Table 1: Comparison of Dbz Linker Strategies This table is interactive. You can sort and filter the data.

Linker Type Protection of Second Amine Key Advantage Key Disadvantage
Dbz None Simplicity of the linker itself. Prone to overacylation and side product formation, especially with Gly-rich sequences. mdpi.comnih.gov
MeDbz Methylation Enhances robustness and reduces side reactions compared to unprotected Dbz. mdpi.com Does not completely eliminate side reactions; may require on-resin activation. acs.org
Dbz(Alloc) Allyloxycarbonyl (Alloc) Effectively prevents overacylation. mdpi.comnih.gov Requires an additional deprotection step using a palladium catalyst. nih.gov
Dbz(NO2) Nitro group (temporary) Suppresses side-products in microwave-assisted synthesis. iris-biotech.dethieme-connect.com Requires on-resin reduction; use is limited to peptide-Gly-thioesters due to epimerization risk. iris-biotech.dethieme-connect.com

| Dbz(o-Boc) | tert-butyloxycarbonyl (Boc) | Prevents overacylation and benzimidazolinone formation; Boc is removed during final TFA cleavage. acs.orgepa.gov | On-resin monitoring of Boc protection can be difficult. acs.org |

Table 2: Compound Names Mentioned

Abbreviation / Trivial Name Full Chemical Name
This compound N-α-Fmoc-N-β-Boc-3,4-diaminobenzoic acid
Fmoc 9-Fluorenylmethoxycarbonyl
Boc Tert-butyloxycarbonyl
Dbz 3,4-Diaminobenzoic acid
Alloc Allyloxycarbonyl
tBu Tert-butyl
TFA Trifluoroacetic acid
Nbz N-acyl-benzimidazolinone
SPPS Solid-Phase Peptide Synthesis
NCL Native Chemical Ligation
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526)
HBTU N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate
DIC N,N'-Diisopropylcarbodiimide
DIEA N,N-Diisopropylethylamine

| DMF | Dimethylformamide |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H26N2O6 B6289816 Fmoc-Dbz(o-Boc)-OH CAS No. 1823479-63-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O6/c1-27(2,3)35-26(33)28-22-13-12-16(24(30)31)14-23(22)29-25(32)34-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-14,21H,15H2,1-3H3,(H,28,33)(H,29,32)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTQYPLBJEKXEKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Orthogonal Protecting Group Strategies in Fmoc Dbz O Boc Oh Chemistry

Principles of Orthogonal Protection in Peptide Synthesis

Orthogonal protection is a fundamental concept in peptide chemistry that allows for the selective removal of one type of protecting group in the presence of others. biosynth.com This is achieved by using groups that are labile under completely different chemical conditions. In the context of Fmoc-Dbz(o-Boc)-OH, the Fmoc (9-fluorenylmethyloxycarbonyl) group protects the α-amino group, while the Boc (tert-butoxycarbonyl) group protects the side-chain ortho-amino group of the Dbz moiety. This orthogonality is the key to its utility in complex syntheses. biosynth.comnih.gov

Distinct Cleavage Conditions for Fmoc and Boc Groups

The Fmoc and Boc protecting groups are a classic example of an orthogonal pair due to their differential lability. slideshare.net The Fmoc group is base-labile, meaning it is removed under basic conditions, whereas the Boc group is acid-labile and is cleaved by treatment with acid. americanpeptidesociety.orgiris-biotech.de

The Nα-Fmoc group is typically removed using a solution of a secondary amine, such as piperidine (B6355638) in a solvent like dimethylformamide (DMF). americanpeptidesociety.orgpeptide.com This deprotection is a mild process that does not affect the acid-sensitive Boc group or other acid-labile side-chain protecting groups commonly used in Fmoc-based SPPS. nih.gov Conversely, the Boc group is stable to the basic conditions used for Fmoc removal but is readily cleaved by acids like trifluoroacetic acid (TFA). americanpeptidesociety.org This stark difference in cleavage conditions allows for precise control over which part of the molecule reacts at each step of the synthesis.

Protecting GroupChemical ClassCleavage ConditionReagent ExampleStability
Fmoc Fluorenyl-based carbamate (B1207046)Base-labile20% Piperidine in DMFStable to acid
Boc tert-Butyl carbamateAcid-labileTrifluoroacetic acid (TFA)Stable to base

Selective Deprotection in Complex Synthetic Sequences

The ability to selectively deprotect specific functional groups is crucial when building complex peptide chains or when on-resin modifications are required. iris-biotech.de During SPPS, the Nα-Fmoc group is repeatedly removed at the beginning of each coupling cycle to allow for the elongation of the peptide chain. The Boc group on the Dbz side chain, along with other acid-labile side-chain protecting groups, remains intact throughout these cycles. slideshare.net It is only removed during the final cleavage step, typically with a strong acid cocktail containing TFA, which also cleaves the peptide from the solid support. americanpeptidesociety.org This orthogonal strategy prevents the reactive side-chain amino group of the Dbz from interfering with the peptide bond formation during chain elongation. biosynth.com

Role of o-Boc Protection in Dbz Derivatives

The use of 3,4-diaminobenzoic acid (Dbz) as a thioester surrogate is a valuable tool in chemical protein synthesis. acs.orgacs.org However, the presence of two amino groups necessitates a careful protection strategy to avoid side reactions. acs.org The protection of the partially deactivated ortho-amino group is particularly critical, and the Boc group has been shown to be a highly effective choice. acs.orgiris-biotech.de

Prevention of Undesired Side Reactions: Benzimidazolinone Formation

A significant side reaction associated with other carbamate protecting groups on the ortho-amine of Dbz is the formation of a benzimidazolinone structure. acs.orgacs.org This intramolecular cyclization can occur during the Fmoc deprotection steps, leading to chain termination and contamination of the final product. acs.org The introduction of the sterically hindered tert-butyloxycarbonyl (Boc) group at the ortho-position effectively prevents this undesired cyclization. acs.org The bulkiness of the Boc group abrogates the formation of the acylbenzimidazolinone, even under heating conditions sometimes used in SPPS. acs.org

Mitigation of Over-Acylation and Branching During Chain Elongation

If the ortho-amino group of the Dbz moiety is left unprotected, it can compete with the intended Nα-amino group for reaction with the incoming activated amino acid. iris-biotech.de This can lead to over-acylation or the formation of branched peptides, where the peptide chain grows from both the α-amino and the side-chain amino groups. nih.gov Such side products are often difficult to separate from the desired linear peptide, leading to complex purification challenges. By masking the ortho-amine with the Boc group, its nucleophilicity is suppressed, ensuring that acylation occurs exclusively at the intended N-terminal amine after Fmoc deprotection. acs.org

Enhancing Synthetic Purity and Yield

Side ReactionConsequenceRole of o-Boc Protection
Benzimidazolinone Formation Peptide chain termination, product contamination. acs.orgSteric hindrance from the bulky Boc group prevents intramolecular cyclization. acs.org
Over-acylation / Branching Formation of branched peptide impurities, difficult purification. acs.orgMasks the nucleophilicity of the ortho-amino group, ensuring linear chain elongation. acs.org

Stability of Protecting Groups Under Varied SPPS Conditions

The success of Solid-Phase Peptide Synthesis (SPPS) using complex building blocks like this compound hinges on the stability of its protecting groups throughout the iterative cycles of deprotection and coupling. The orthogonal nature of the fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) groups is fundamental to this strategy, where the base-labile Fmoc group serves as temporary protection for the α-amine, and the acid-labile Boc group provides semi-permanent protection for the side-chain or, in this case, the ortho-amino group of the diaminobenzoic acid (Dbz) moiety. beilstein-journals.orgbiosynth.comiris-biotech.de This section examines the stability of these protecting groups under the varied conditions encountered during modern SPPS protocols.

Thermal Stability Considerations in Automated SPPS

Automated SPPS, particularly microwave-assisted solid-phase peptide synthesis (MW-SPPS), often employs elevated temperatures to accelerate reaction times and improve the efficiency of both coupling and deprotection steps. This introduces thermal stress on the protecting groups, making their stability a critical parameter for synthesis fidelity.

The Fmoc group is generally considered stable at the temperatures commonly used in heated automated synthesis, which typically range from 50°C to 90°C. While its removal is a base-catalyzed chemical process, the thermal energy applied during MW-SPPS primarily serves to increase the kinetic energy of the reactants, thereby speeding up the deprotection and coupling reactions rather than causing thermal degradation of the Fmoc group itself.

The Boc group , protecting the ortho-amino position on the Dbz ring, exhibits high thermal stability in the absence of acid. researchgate.net Thermolytic cleavage of the Boc group without a catalyst generally requires temperatures of 150°C or higher, which is significantly above the operational range of commercial peptide synthesizers. acsgcipr.org However, the acid lability of the Boc group is temperature-dependent. While stable under the neutral or basic conditions of the SPPS cycle, any residual acidity on the resin support combined with high temperatures could potentially lead to premature, albeit minor, loss of the Boc group. researchgate.net In standard Fmoc-SPPS, which operates under basic (deprotection) and neutral (coupling) conditions, the Boc group on this compound is expected to remain fully intact even at the elevated temperatures used in automated protocols.

The table below summarizes the general thermal stability profiles of the protecting groups in this compound under typical SPPS conditions.

Protecting GroupPosition on DbzSPPS ConditionTypical Temperature Range (°C)Expected Thermal Stability
Fmoc 3-aminoDeprotection & Coupling25 - 90 °CStable; removal is base-catalyzed, not thermolytic.
Boc 4-amino (ortho)Deprotection & Coupling25 - 90 °CHigh; stable under basic/neutral conditions. Thermolysis requires >150°C. acsgcipr.org

Compatibility with Standard Fmoc Deprotection and Coupling Reagents

The chemical stability of the protecting groups in this compound when exposed to the reagents used in each step of the SPPS cycle is paramount for achieving high-purity target peptides. The orthogonal protection scheme is designed specifically for this compatibility. beilstein-journals.orgbiosynth.com

During the deprotection step , the resin-bound peptide is treated with a basic solution, most commonly 20-40% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). nih.govamericanpeptidesociety.orgnih.gov The Fmoc group is rapidly cleaved under these conditions via a β-elimination mechanism. nih.gov The Boc group, conversely, is exceptionally stable to basic reagents and is completely unaffected by repeated exposure to piperidine. biosynth.comorganic-chemistry.org This ensures that the ortho-amino group of the Dbz moiety remains protected throughout the synthesis, preventing side reactions. iris-biotech.de

During the coupling step , an activated Fmoc-protected amino acid is added to the newly liberated N-terminal amine on the growing peptide chain. This process involves coupling reagents, which can be broadly categorized as carbodiimides (e.g., DIC) or aminium/uronium salts (e.g., HBTU, HATU, HCTU), often used with additives like HOBt or Oxyma. The Boc group on the Dbz linker is stable to these standard coupling conditions. nih.gov The primary function of the ortho-Boc group is, in fact, to ensure compatibility by preventing undesired reactions, such as the acylation of the second amino group on the Dbz ring or the formation of benzimidazolinone side products. iris-biotech.de

The table below outlines the compatibility of the protecting groups of this compound with common SPPS reagents.

SPPS StepReagent ClassExample ReagentsFmoc Group Compatibilityortho-Boc Group Compatibility
Deprotection Secondary Amines20% Piperidine in DMFLabile (Intended Removal)Stable
4-Methylpiperidine (B120128) (4-MP)Labile (Intended Removal)Stable
Coupling CarbodiimidesDIC, EDCStableStable
AdditivesHOBt, OxymaStableStable
Aminium/Uronium SaltsHBTU, HATU, HCTU, TBTUStableStable
Final Cleavage Strong AcidsTrifluoroacetic Acid (TFA)LabileLabile (Intended Removal)

This robust compatibility profile confirms that the protecting groups in this compound are well-suited for standard Fmoc-SPPS protocols, providing the necessary orthogonality to prevent common side reactions and ensure the integrity of the peptide chain during synthesis. nih.goviris-biotech.de

Applications of Fmoc Dbz O Boc Oh in Solid Phase Peptide Synthesis Spps

General Protocols for Peptide Chain Elongation on Fmoc-Dbz(o-Boc)-OH Resin.iris-biotech.deiris-biotech.deresearchgate.net

The use of a resin pre-loaded with this compound streamlines the initial phase of peptide synthesis. The general protocol involves standard Fmoc-SPPS procedures.

A typical synthesis cycle proceeds as follows:

Resin Swelling: The resin is initially swelled in a suitable solvent, commonly N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM). sigmaaldrich.comuci.edu

Fmoc Deprotection: The N-terminal Fmoc protecting group of the Dbz linker is removed by treating the resin with a solution of 20% piperidine (B6355638) in DMF. nih.govuci.edu

Amino Acid Coupling: The first amino acid is coupled to the newly freed amino group. This is followed by iterative cycles of Fmoc deprotection and coupling of subsequent amino acids to elongate the peptide chain. iris-biotech.deiris-biotech.de

Linker Activation: After the full peptide sequence has been assembled, the Dbz moiety is activated. This typically involves treatment with p-nitrophenyl chloroformate and a base like diisopropylethylamine (DIPEA) to form an N-acyl-benzimidazolinone (Nbz) derivative. iris-biotech.demdpi.com

Cleavage: The peptide is cleaved from the resin. The Boc group on the Dbz linker is concurrently removed during the final cleavage step with trifluoroacetic acid (TFA), which also removes side-chain protecting groups. iris-biotech.desigmaaldrich.com This yields the peptide-Nbz, which can be used directly in native chemical ligation or converted to a peptide thioester. iris-biotech.demdpi.com

Coupling Efficiency of Amino Acids to the Dbz Linker.nih.govsigmaaldrich.comnih.gov

The success of the synthesis heavily relies on the complete and regioselective acylation of only one of the two linker amines by the C-terminal amino acid. sigmaaldrich-jp.comsigmaaldrich.com The use of this compound inherently solves the regioselectivity issue. The coupling efficiency of the first amino acid onto the deprotected Dbz linker varies depending on the amino acid's structure.

Research indicates that loading is generally quantitative for many amino acids, including Alanine, Phenylalanine, Tyrosine, and Leucine. nih.gov However, sterically hindered and specific amino acids require optimized conditions to ensure high coupling yields.

Table 1: Recommended Coupling Conditions for Amino Acids on Dbz Resins
Amino Acid TypeRecommended ReagentsNotesSource
Standard (e.g., Ala, Leu, Phe)Fmoc-Aaa-OH, HCTU, DIPEAStandard uronium-based activation provides efficient coupling. sigmaaldrich.com
Glycine (B1666218)Fmoc-Gly-OPfp, HOBtUsing pre-activated pentafluorophenyl esters is recommended to avoid over-acylation on unprotected linkers. This is less critical with the Boc-protected linker but remains good practice. sigmaaldrich.comsigmaaldrich.com
Hindered (e.g., Val, Ile, Thr)Fmoc-Aaa-OH, HATU, DIPEARequires highly activating conditions for complete acylation. Double coupling may be necessary. nih.govsigmaaldrich.com
Proline, ArginineFmoc-Aaa(Pbf)-OH, HATU, DIPEASimilar to hindered residues, requires strong activation. sigmaaldrich.com

Monitoring Reaction Progress in Dbz-Mediated SPPS.mdpi.comacs.org

A significant challenge in SPPS using Dbz linkers is monitoring the reaction progress. The widely used Kaiser test, which detects free primary amines, is insensitive to the aniline (B41778) amino group of the Dbz linker. acs.orgresearchgate.net This insensitivity makes it difficult to confirm the completion of two critical steps: the initial Fmoc deprotection of the linker and the subsequent coupling of the first amino acid. acs.org

While direct monitoring of these initial steps is problematic, subsequent cycles involving standard amino acids can be monitored using conventional methods. The release of the fluorenyl group during deprotection steps can be quantified by UV/Vis spectroscopy, providing an estimate of reaction efficiency in subsequent cycles. iris-biotech.de For qualitative assessment after the first amino acid is coupled, a small sample of the resin can be cleaved and the product analyzed by LC-MS. sigmaaldrich.com

Advantages in Synthesizing Challenging Peptide Sequences

The protected nature of this compound offers distinct advantages when synthesizing peptide sequences that are known to be difficult, such as those rich in glycine or those requiring a hindered C-terminal residue.

Improvement for Glycine-Rich Peptides.iris-biotech.denih.goviris-biotech.de

The Boc protection on the ortho-amine of this compound physically blocks this site, effectively preventing over-acylation. iris-biotech.deresearchgate.net This allows for the use of efficient coupling conditions without the risk of forming these branched impurities, making it an ideal tool for the clean synthesis of glycine-rich sequences, such as those found in histone proteins. nih.gov

Strategies for Hindered C-Terminal Amino Acids.nih.govnih.gov

Coupling sterically hindered amino acids like Valine or Isoleucine to any resin is a well-known challenge in SPPS. When using Dbz-based resins, this step is critical for the success of the entire synthesis. For these residues, highly activating coupling reagents such as HATU are essential to drive the reaction to completion. nih.govsigmaaldrich.com Studies have shown that even with strong activation, a double coupling protocol may be required to achieve quantitative loading. nih.govsigmaaldrich.com

The use of pre-formed Fmoc-Aaa-Dbz(o-Boc)-OH building blocks, where the hindered amino acid is already attached to the linker in solution prior to its immobilization on the resin, represents a more robust strategy. nih.govresearchgate.net This approach circumvents the challenges of a difficult on-resin coupling step and ensures a homogenous starting point for peptide elongation. nih.gov

Minimizing Side Product Formation During SPPS.iris-biotech.deiris-biotech.deiris-biotech.de

The primary purpose of the Boc protecting group in this compound is to minimize side reactions during peptide synthesis. The main side products encountered with unprotected or alternatively protected Dbz linkers are branched peptides from over-acylation and undesired cyclization products.

Reduction of Diketopiperazine Formation

The use of this compound as part of an N-acylurea approach effectively mitigates the risk of diketopiperazine formation. In this strategy, the peptide chain is elongated while being attached to the Dbz linker via a stable C-terminal amide bond. nih.gov This amide linkage is significantly more resistant to nucleophilic attack by the terminal amine compared to the standard ester linkages found in conventional resins like Wang or 2-chlorotrityl resins. nih.govsigmaaldrich.com

One study demonstrated the robustness of this method by synthesizing the peptide LYRAP-Nbz, which contains a proline residue at the C-terminus of the dipeptide unit, a sequence known to be highly susceptible to DKP formation. nih.gov The research reported no observable diketopiperazine formation when using the Dbz-based acylurea method. nih.gov This was in stark contrast to previous experiences where significant DKP formation was noted for the same sequence when synthesized using standard Boc-SPPS on a thioester resin. nih.gov The stability of the amide linkage to the Dbz linker during the critical dipeptide stage is the key factor in preventing this yield-reducing side reaction.

Table 1: Impact of Linkage Type on Diketopiperazine (DKP) Formation

Linkage TypeSusceptibility to DKP FormationMechanismReference
Dbz-Amide Linkage Low / Not ObservedThe peptide is linked via a stable amide bond, which resists intramolecular cyclization. nih.gov
Standard Ester Linkage (e.g., Wang Resin) HighThe labile ester bond is susceptible to nucleophilic attack by the dipeptide's N-terminal amine, leading to cleavage and cyclization. chempep.com

Fmoc Dbz O Boc Oh in Native Chemical Ligation Ncl and Chemical Protein Synthesis

Generation of Peptide o-Aminoanilides for NCL

The Dbz linker serves as a thioester surrogate, enabling the synthesis of peptide thioesters through a stable intermediate, the peptide o-aminoanilide. researchgate.netsigmaaldrich-jp.com The core concept involves attaching the Dbz linker to a solid support, followed by standard Fmoc-SPPS to assemble the desired peptide chain on one of the amino groups of the Dbz moiety. sigmaaldrich-jp.com The resulting resin-bound peptide o-aminoanilide is a stable intermediate that can be subsequently activated for NCL. nih.gov

A significant challenge in the use of the original Dbz linker was the potential for side reactions, such as acylation on the second, less reactive amino group of the Dbz ring during peptide elongation. sigmaaldrich-jp.comiris-biotech.de To circumvent this, protection of the ortho-amino group of the Dbz linker is necessary. The use of the tert-butyloxycarbonyl (Boc) group, as in Fmoc-Dbz(o-Boc)-OH , has been shown to be an effective strategy. iris-biotech.deacs.org This protection prevents unwanted side reactions and leads to the clean synthesis of peptide o-aminoanilides. researchgate.netacs.org The Boc protecting group is stable during Fmoc-SPPS but can be removed under acidic conditions, typically during the final cleavage from the resin. iris-biotech.de

After the successful synthesis of the peptide chain on the Dbz-functionalized resin, the Dbz moiety is converted into a more reactive species that can readily form a thioester. A common method involves the activation of the free amino group of the Dbz linker with p-nitrophenyl chloroformate. iris-biotech.denih.gov This is followed by a base-induced intramolecular cyclization to form an N-acyl-benzimidazolinone (Nbz) intermediate. iris-biotech.deiris-biotech.denih.gov This Nbz-activated peptide can then be cleaved from the resin. iris-biotech.de

The resulting peptide-Nbz derivative is a key intermediate that serves as a precursor to the peptide thioester. sigmaaldrich-jp.comsigmaaldrich.com Upon treatment with an aryl thiol, such as 4-mercaptophenylacetic acid (MPAA), the peptide-Nbz is efficiently converted into the corresponding peptide thioester. nih.goviris-biotech.de This conversion is rapid and occurs under the mild, neutral pH conditions typically used for NCL, minimizing the risk of side reactions. nih.gov The equilibrium of this reaction strongly favors the formation of the aryl-thioester because the benzimidazolinone is a poor nucleophile. nih.gov

The benzimidazolinone (Nbz) intermediate plays a crucial role as a stable, yet readily activatable, thioester surrogate. rsc.org The formation of the Nbz moiety from the Dbz linker after peptide synthesis is a key activation step. iris-biotech.denih.gov This process involves the reaction of the remaining free amine on the Dbz ring with an activating agent like p-nitrophenyl chloroformate, followed by cyclization. iris-biotech.deiris-biotech.de

Once formed, the peptide-Nbz can be isolated and purified, providing a stable precursor for NCL. sigmaaldrich.com Alternatively, the peptide-Nbz can be used directly in a one-pot ligation reaction, where it is converted in situ to the peptide thioester in the presence of a thiol and the N-terminal cysteine peptide segment. nih.goviris-biotech.de This in situ generation of the thioester is highly efficient, with the ligation often proceeding to completion in a short time. nih.gov The use of Nbz intermediates is compatible with a wide range of amino acids at the C-terminus, including sterically hindered residues like valine, and is resistant to epimerization. nih.gov However, the use of certain carbamate (B1207046) protecting groups on the Dbz linker has been reported to promote the undesirable formation of benzimidazolinone during synthesis, a side reaction that the Boc protection in this compound is designed to prevent. researchgate.netacs.org

Strategies for Total Chemical Synthesis of Proteins

The ability to generate peptide thioesters efficiently using the this compound methodology has significant implications for the total chemical synthesis of proteins. researchgate.netiris-biotech.deiris-biotech.de This approach allows for the assembly of large, complex proteins that would be difficult to produce by other means.

A powerful strategy for synthesizing large proteins is the convergent, or segment-based, approach. diva-portal.org This involves the synthesis of several smaller peptide segments, which are then ligated together to form the full-length protein. The this compound linker is well-suited for this strategy as it allows for the reliable production of the necessary C-terminal thioester peptide segments. diva-portal.org

In a typical convergent synthesis, a protein is divided into multiple segments. Some segments are synthesized with a C-terminal Dbz linker, which is then converted to a thioester precursor (Nbz), while other segments are synthesized with an N-terminal cysteine. These segments can then be sequentially or convergently ligated to assemble the final protein. This was demonstrated in the synthesis of a 59-amino acid polypeptide by ligating a 29-amino acid Rvg peptide-Nbz with a 30-amino acid Tsr peptide containing an N-terminal cysteine. nih.gov The ligation proceeded efficiently, highlighting the utility of the Dbz/Nbz strategy in multi-segment assembly. nih.gov

The this compound methodology is not limited to the total synthesis of proteins but is also a valuable tool in the construction of semisynthetic proteins. iris-biotech.deucl.ac.uk Semisynthesis involves the ligation of a chemically synthesized peptide to a protein fragment that has been produced recombinantly. ucl.ac.uk This approach allows for the site-specific introduction of modifications, such as unnatural amino acids, post-translational modifications, or labels, into large proteins. chimia.ch

The ability to generate a synthetic peptide with a C-terminal thioester using this compound is crucial for this application. The synthetic peptide thioester can then be ligated to a recombinant protein that has been engineered to have an N-terminal cysteine residue. This strategy has been employed to investigate structure-function relationships in proteins by enabling the creation of protein variants that would be inaccessible through purely biological methods. iris-biotech.de

Compatibility with Diverse NCL Conditions and Auxiliary Groups

The success of any chemical ligation strategy depends on its compatibility with a wide range of reaction conditions and its ability to be used in conjunction with other chemical tools. The this compound approach has demonstrated considerable flexibility in this regard.

The conversion of the peptide-Nbz to a peptide thioester and the subsequent ligation reaction are typically carried out in aqueous buffers at neutral pH, often in the presence of denaturants like guanidine (B92328) hydrochloride to improve the solubility of the peptide segments. nih.govsigmaaldrich.comacs.org The Dbz/Nbz chemistry is compatible with these standard NCL conditions. nih.gov

Furthermore, the use of auxiliary groups in NCL has expanded the scope of the reaction beyond ligation at cysteine residues. These auxiliaries can be attached to the N-terminus of a peptide, facilitate the ligation reaction, and are then cleaved to reveal a native peptide bond at a non-cysteine amino acid. The thioester precursors generated via the this compound method are compatible with these auxiliary-mediated ligation strategies, further increasing their versatility in protein synthesis. nih.govcsic.es The mild activation and ligation conditions associated with the Dbz/Nbz approach are beneficial when working with sensitive auxiliary groups. nih.gov

Interactive Data Table

Advanced Applications and Methodological Enhancements of Fmoc Dbz O Boc Oh

Synthesis of Modified Peptides and Peptidomimetics

The Fmoc-SPPS methodology, for which linkers like Fmoc-Dbz(o-Boc)-OH are designed, is particularly favored for the synthesis of post-translationally modified peptides. nih.govnih.govsemanticscholar.org The harsh, repetitive acid treatments required in Boc-SPPS can degrade sensitive modifications, whereas the mild basic conditions used for Fmoc group removal are compatible with a wider range of functional groups. nih.govsemanticscholar.org

The synthesis of phosphopeptides is a critical area where Fmoc chemistry demonstrates its advantages. nih.govsemanticscholar.org The acid-labile nature of the phosphate (B84403) groups on serine, threonine, and tyrosine residues makes them susceptible to cleavage during the repetitive trifluoroacetic acid (TFA) steps inherent to Boc-SPPS. nih.gov The Dbz linker system, being integral to an Fmoc-based strategy, circumvents this issue. nih.gov The use of Fmoc-protected phosphoserine, phosphothreonine, and phosphotyrosine building blocks is standard in these syntheses. merckmillipore.com The stability of the Dbz linker's anilide bond during the basic Fmoc deprotection steps ensures that the growing peptide chain, including its delicate phosphate modifications, remains intact on the solid support throughout the synthesis. nih.govcsic.es The final cleavage from the resin is achieved under conditions that preserve the phosphorylation.

Similar to phosphopeptides, the synthesis of glycopeptides benefits immensely from the mild conditions of Fmoc-SPPS. nih.govsemanticscholar.org Glycosidic bonds are often sensitive to the strong acids used in Boc-SPPS. The Fmoc strategy, facilitated by linkers like this compound, avoids this problem, making it a preferred method for creating peptides bearing carbohydrate moieties. nih.govnih.gov Researchers have successfully synthesized glycopeptides on a resin equipped with a Dbz linker using Fmoc-protected amino acids and glycosylated asparagine building blocks. rsc.org The compatibility of the Dbz safety-catch linker system with standard Fmoc-SPPS protocols ensures that complex glycan structures are preserved during chain elongation. nih.gov

The Dbz linker framework has been explicitly used to create derivatives of unnatural amino acids. A one-step synthetic method has been developed to produce 3-(Fmoc-amino acid)-3,4-diaminobenzoic acids, which are precursors for preloaded Dbz resins. nih.govresearchgate.netacs.org This method has been successfully applied to generate derivatives of unnatural amino acids, demonstrating the versatility of the approach for constructing diverse peptide derivatives. acs.org For instance, Fmoc-Dbz-OH derivatives of (2-naphthyl)alanine and 6-aminohexanoic acid (AHX), a common linker used in biomedical applications, have been synthesized in good yields. acs.org

Fmoc-Amino Acid-Dbz-OH DerivativeReported YieldSignificance
Fmoc-(2-naphthyl)alanine-Dbz-OH50% acs.orgIncorporation of a bulky, aromatic unnatural amino acid. acs.org
N-Fmoc-6-aminohexanoic acid-Dbz-OH65% acs.orgCreation of a peptide derivative with a popular linker for biomedical applications. acs.org

Contributions to Peptide Library Synthesis and Combinatorial Chemistry

The robustness of the Dbz linker system makes it well-suited for peptide library synthesis. The key activation step relies on the efficient acylation of an amine, which is a highly reliable reaction in SPPS. nih.gov This reliability is crucial in combinatorial chemistry, where the synthesis of a large number of diverse peptide sequences is required. The compatibility of the method with standard side-chain protection strategies and a variety of resins allows for broad application. nih.gov Furthermore, the development of preloaded Fmoc-amino acid-Dbz-resins, similar to commercially available Wang or Pam resins, is anticipated to be the most robust method for synthesizing peptide libraries using this chemistry. nih.gov The stability of the C-terminal amide linkage during chain elongation also prevents side reactions like diketopiperazine formation, which can be a significant issue in library synthesis, particularly with C-terminal proline residues. nih.gov

Novel Linker Designs and Comparative Methodological Advancements

The original 3,4-diaminobenzoic acid (Dbz) linker, while effective, was prone to side reactions such as over-acylation and benzimidazolinone formation. iris-biotech.deacs.orgsigmaaldrich.com This led to the development of enhanced linker designs where one of the ortho-amines is protected. This compound is a prime example of such an advancement. The Boc group on the ortho-amine prevents the formation of undesired side-products, leading to cleaner synthesis of peptide o-aminoanilides. iris-biotech.deacs.org This protection is critical for obtaining contamination-free peptides, especially when performing synthesis at elevated temperatures. acs.org

Other protecting groups have also been explored, such as the allyloxycarbonyl (Alloc) group, to prevent these side reactions. mdpi.com Another related development is the N-acylurea linker incorporating an o-amino(methyl)aniline (MeDbz) moiety, which has been shown to be superior to the original Dbz linker in enhancing the robustness of peptide chain assembly. mdpi.com These advancements highlight a continuous effort to refine the linker's properties for more efficient and cleaner peptide synthesis.

Linker DerivativeProtecting Group/ModificationAdvantageReference
This compoundtert-butoxycarbonyl (Boc)Prevents benzimidazolinone formation and over-acylation. iris-biotech.deacs.org
Fmoc-Dbz(o-Alloc)-OHallyloxycarbonyl (Alloc)Eliminates side-products through orthogonal protection. mdpi.com
MeDbz LinkerMethyl group on ortho-amineEnhances robustness of peptide chain assembly. mdpi.com

The Dbz linker and its derivatives, including this compound, are classified as safety-catch linkers. nih.govacs.orgmdpi.comresearchgate.netnih.gov A safety-catch linker is stable under the conditions used for both α-amino group deprotection (e.g., piperidine (B6355638) for Fmoc) and side-chain deprotection (e.g., TFA). researchgate.netnih.gov After the peptide chain is fully assembled, the linker undergoes a specific chemical transformation—an activation step—that renders it labile to cleavage under conditions it was previously stable to. researchgate.net

In the case of the Dbz system, the peptide is assembled on the linker, which forms a stable amide bond. nih.gov This bond is resistant to both the basic conditions of Fmoc removal and the final acidic cleavage cocktail. nih.govnih.gov The activation step involves treating the resin-bound peptide with a reagent like p-nitrophenyl chloroformate. mdpi.comiris-biotech.de This treatment converts the o-aminoanilide into a reactive N-acyl-benzimidazolinone (Nbz). nih.govmdpi.com Following this activation, the final cleavage with TFA releases the fully deprotected peptide-Nbz, which can then be readily converted to a peptide thioester for use in native chemical ligation (NCL) or used directly in ligation reactions. nih.goviris-biotech.de This two-step release strategy is the defining characteristic of a safety-catch linker. researchgate.net

Challenges and Future Research Directions in Fmoc Dbz O Boc Oh Mediated Synthesis

Addressing Residual Side Reactions and Impurity Profiles

The introduction of protecting groups on the ortho-amino (position 4) of the Dbz linker is a key strategy to mitigate these side reactions. The tert-butyloxycarbonyl (Boc) group in Fmoc-Dbz(o-Boc)-OH serves this purpose effectively. iris-biotech.deiris-biotech.de The Boc protection prevents the ortho-amine from undergoing undesired acylation. iris-biotech.de Furthermore, it prevents the formation of benzimidazolinone side products, a reaction that can occur with other types of carbamate (B1207046) protecting groups, particularly under the heated conditions sometimes used in microwave-assisted SPPS. iris-biotech.deresearchgate.netnih.gov

Another strategy involves methylation of the amine at position 4 (MeDbz), which deactivates it and suppresses the formation of side products. iris-biotech.deiris-biotech.denih.gov The allyloxycarbonyl (Alloc) group has also been used, offering the advantage of being removable under mild, orthogonal conditions. iris-biotech.deiris-biotech.denih.gov However, heated deprotection cycles in the presence of piperidine (B6355638) can lead to premature N-acylurea formation and peptide release from the resin when using Dbz(Alloc). nih.gov The development of this compound was a direct response to these challenges, aiming to provide a cleaner synthesis of peptide o-aminoanilides. researchgate.net

Dbz Linker DerivativePrimary Side Reaction AddressedMechanism of PreventionReference
Dbz (unprotected)Overacylation, leading to branched and truncated peptides.N/A (This is the baseline linker with the issue). iris-biotech.desigmaaldrich-jp.comresearchgate.net
Fmoc-MeDbz-OHOveracylation at the 4-amino position.The N-methyl group at position 4 renders the amine less reactive. iris-biotech.deiris-biotech.denih.gov
Fmoc-Dbz(o-Alloc)-OHOveracylation.The Alloc group protects the ortho-amine and can be removed orthogonally. iris-biotech.denih.gov
This compoundOveracylation and benzimidazolinone formation.The acid-labile Boc group effectively protects the ortho-amine, preventing both side reactions. iris-biotech.deresearchgate.netnih.gov

Future research will likely focus on further refining these protecting group strategies to eliminate even trace impurities and enhance the robustness of the synthesis for increasingly complex and aggregation-prone peptide sequences.

Development of Greener and More Sustainable Synthetic Protocols

Solid-phase peptide synthesis is notoriously solvent-intensive, which poses a significant challenge from a sustainability perspective. digitellinc.comrsc.org A major future direction is the integration of greener chemical practices into syntheses utilizing this compound. Research is focused on several key areas:

Solvent Minimization : Strategies are being developed to reduce the large volumes of solvents, such as dimethylformamide (DMF), used for washing steps. digitellinc.com This includes combining the coupling and Fmoc-deprotection steps into a single pot, thereby reducing the number of filtrations and washes. digitellinc.comtandfonline.com

Green Solvents : There is a push to replace traditional, hazardous solvents with more environmentally benign alternatives. This includes exploring agro-waste derived solvents and other greener media for peptide bond formation. nih.goveurekaselect.com

Alternative Reagents : The use of piperidine for Fmoc deprotection is a concern due to its hazardous nature. advancedchemtech.com Researchers have identified 4-methylpiperidine (B120128) (4-MP) as an effective and less hazardous alternative. tandfonline.comadvancedchemtech.com

TFA-Free Cleavage : The development of trifluoroacetic acid (TFA)-free cleavage protocols is another significant goal to reduce hazardous waste generation. advancedchemtech.compolypeptide.com

Green StrategyDescriptionBenefitReference
In-situ Fmoc RemovalCombining coupling and deprotection steps without intermediate washing.Reduces solvent consumption and process time. digitellinc.comtandfonline.com
Piperidine ReplacementUsing 4-methylpiperidine (4-MP) instead of piperidine for Fmoc deprotection.Reduces use of a hazardous reagent. advancedchemtech.com
Alternative SolventsEmploying greener solvents derived from sources like agro-waste.Reduces reliance on petroleum-based, toxic solvents like DMF. nih.goveurekaselect.com
TFA-Free CleavageDeveloping new linkers and cleavage cocktails that do not require strong, corrosive acids like TFA.Eliminates a major source of hazardous waste. advancedchemtech.compolypeptide.com

Applying these sustainable practices to syntheses involving this compound will be crucial for reducing the environmental impact of producing complex peptides for research and therapeutic applications.

Expansion of Application Scope to Novel Biochemical Constructs

The primary application of this compound is in the synthesis of peptide thioesters, which are critical intermediates for NCL. iris-biotech.deiris-biotech.de This powerful ligation chemistry allows for the total chemical synthesis of proteins, glycoproteins, and other complex bioconjugates. nih.govucl.ac.uk The clean conversion to the peptide o-aminoanilide enabled by the Boc protecting group makes this compound particularly suitable for these demanding applications. researchgate.net

Future research is aimed at expanding this scope even further. The robustness of the Dbz linker system, especially when side reactions are suppressed by the o-Boc group, opens the door to creating novel and intricate biomolecular structures that are difficult to access by other means. This includes:

Segmental Isotope Labeling : Synthesizing specific segments of a protein with isotopic labels for advanced NMR studies.

Post-Translationally Modified Proteins : Incorporating complex post-translational modifications (PTMs) like glycosylation or phosphorylation at specific sites by synthesizing modified peptide segments and ligating them together. nih.govucl.ac.uk

Cyclic Peptides and Peptidomimetics : Using the Dbz linker as a versatile handle for intramolecular cyclization strategies to create constrained peptides with enhanced stability and bioactivity. researchgate.net

Polymer-Peptide Conjugates : The Dbz linker has been used to prepare conjugates of peptides with polymers. researchgate.net

The ability to generate highly pure peptide thioester precursors is the rate-limiting step for many of these advanced applications. Therefore, the continued refinement of synthesis protocols using reagents like this compound is paramount.

Integration with High-Throughput and Automated Synthesis Platforms

The Fmoc/tBu strategy is inherently well-suited for automated solid-phase peptide synthesis, which has revolutionized the production of peptides. nih.govsemanticscholar.org Integrating this compound into these platforms is a key area of development. Automated synthesizers allow for the rapid and reliable production of multiple peptide sequences with minimal manual intervention. nih.govrsc.org

A significant advancement facilitating this integration is the development of pre-loaded resins, where the Fmoc-amino acid-Dbz-OH unit is already attached to the solid support. nih.govacs.org The use of pre-formed Fmoc-aa-Dbz linkers is anticipated to be the most robust method for the synthesis of N-acylbenzimidazolinone (Nbz) peptides, analogous to the widely used pre-loaded Wang and Pam resins. nih.gov

The stability of the Boc protecting group on the this compound linker is a major advantage in the context of automation. nih.gov It prevents the accumulation of side products over many coupling and deprotection cycles, which is critical for the successful synthesis of long or difficult peptide sequences on an automated platform. nih.gov Future work will involve optimizing protocols for various automated and microwave-assisted synthesizers to maximize the speed and efficiency of producing thioester-ready peptides, enabling high-throughput screening of peptide libraries and rapid production of protein domains for research.

Theoretical Modeling of Dbz Linker Reactivity and Selectivity

While experimental optimization has led to the development of superior linkers like this compound, a deeper, quantitative understanding of the underlying chemical principles is still emerging. Theoretical and computational chemistry offers a powerful lens through which to study the reactivity and selectivity of the Dbz linker. researchgate.net

Future research in this area could involve:

Density Functional Theory (DFT) Calculations : Using DFT to model the electronic structure of the Dbz linker and its derivatives. Such calculations can help to quantify the difference in nucleophilicity between the two amino groups (at positions 3 and 4) and explain the selectivity observed during the first amino acid coupling. mdpi.com

Modeling Reaction Pathways : Simulating the reaction coordinates for both the desired acylation and potential side reactions like overacylation and benzimidazolinone formation. This can provide insights into the activation energy barriers for each pathway and explain how protecting groups like Boc alter these energetics to favor the desired product.

Predictive Design : Using computational models to predict the properties of novel Dbz derivatives with different protecting groups or electronic modifications. This could accelerate the discovery of next-generation linkers with even greater efficiency and fewer side reactions, moving from a trial-and-error approach to rational design.

By combining theoretical modeling with empirical studies, researchers can gain a more complete picture of the factors governing Dbz linker chemistry, paving the way for the creation of even more sophisticated tools for peptide and protein synthesis.

Q & A

Q. What is the optimal workflow for synthesizing cyclic peptides using this compound?

  • Step-by-Step :

Load this compound onto Rink amide resin using standard SPPS.

Perform iterative Fmoc deprotection and amino acid couplings.

After final deprotection, cleave the peptide with TFA/TIS/H2_2O (95:2.5:2.5) to remove Boc and release the Dbz-activated peptide.

Cyclize via native chemical ligation (NCL) or thioester-mediated macrocyclization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.